5-(4-Chlorophenyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)-2-methoxypyridine, also known as 4-chloro-2-methoxypyridine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular formula of C7H7ClNO, and it is soluble in ethanol, chloroform, and other organic solvents. Its unique structure and properties make it an important building block for the synthesis of complex organic molecules. This compound has been widely used in various fields, such as medicinal chemistry, material science, and biochemistry, due to its ability to act as a ligand, catalyst, or reactant.
Scientific Research Applications
Crystal Structure and Computational Analysis : A study by Alaşalvar et al. (2014) focused on the crystal structure of a compound closely related to 5-(4-Chlorophenyl)-2-methoxypyridine. The compound was characterized using several techniques, including FT-IR, NMR, and crystallographic methods. This research is significant for understanding the molecular geometry and vibrational frequencies of such compounds (Alaşalvar et al., 2014).
Luminescent Properties in Cyclometalated Platinum(II) Complexes : Research by Lai et al. (1999) investigated luminescent mono- and binuclear cyclometalated platinum(II) complexes, which included derivatives of 5-(4-Chlorophenyl)-2-methoxypyridine. These complexes were found to be emissive in fluid solutions at room temperature, indicating potential applications in luminescent materials (Lai et al., 1999).
Photophysical Evaluation of Pyridine Compounds : A 2019 study by Hagimori et al. examined 2-methoxypyridine compounds, including derivatives similar to 5-(4-Chlorophenyl)-2-methoxypyridine, for their high fluorescence quantum yields in solution and solid state. This suggests potential applications in fluorescent materials and sensors (Hagimori et al., 2019).
GC-FID Method for Determination of Impurities : In a study by Tang et al. (2010), a GC-FID method was developed for analyzing impurities in 5-Chlorovaleroyl chloride, where 3-Methoxypyridine, closely related to 5-(4-Chlorophenyl)-2-methoxypyridine, was used in the sample solvent. This research is crucial for quality control in pharmaceutical synthesis (Tang et al., 2010).
Synthesis and Biological Activity of Novel Compounds : Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from substances structurally similar to 5-(4-Chlorophenyl)-2-methoxypyridine. They evaluated these compounds for lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan et al., 2015).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIPJHITFHLDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718582 |
Source
|
Record name | 5-(4-Chlorophenyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methoxypyridine | |
CAS RN |
1198416-70-4 |
Source
|
Record name | 5-(4-Chlorophenyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.